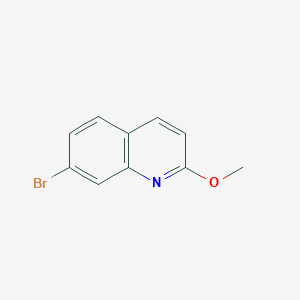
1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
The compound "1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid" is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds. For instance, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was achieved through ester condensation, cyclization, and hydrolysis starting from diethyl oxalate and 2-pentanone, with a total yield of 73.26% . Similarly, 1-methyl-pyrazole-3-carboxylic acid was synthesized from 3-methylpyrazole through oxidation and methylation, yielding a 32.2% total yield . These methods highlight the versatility of pyrazole synthesis, which can be tailored to introduce various substituents at different positions on the pyrazole ring.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For example, the structural and spectral investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were conducted using NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions, which can be used to further modify their structure or to study their reactivity. The synthesis of 1-tolyl-3-nitrophenyl-5-methylpyrazole-4-carboxylic acids involved the reaction of diarylpyrazole derivatives, which were then subjected to antibacterial screenings . The ability to introduce different functional groups, such as nitro or amide groups, allows for the exploration of structure-activity relationships and the development of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the introduction of a naphthyl functional group in place of a phenyl group in 1-(2-naphthyl)-3-methyl-5-pyrazolone resulted in a reagent with very high molar absorptivity, which is beneficial for the detection of carbohydrates using capillary electrophoresis . The thermal stability, solubility, and molar absorptivity are among the properties that can be tailored by modifying the pyrazole core and its substituents.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Applications
1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid is part of a broader category of heterocyclic compounds that are pivotal in the synthesis of various biologically active compounds in organic chemistry. These compounds, including pyrazole carboxylic acid derivatives, are known for their versatility in synthetic applicability and biological activity. Specifically, pyrazole carboxylic acid derivatives have been identified as significant scaffolds in heterocyclic compounds due to their wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives and their biological applications have been extensively reviewed, providing a comprehensive guide for scientists in medicinal chemistry (Cetin, 2020).
Synthetic Strategies for Anticancer Agents
The Knoevenagel condensation has been highlighted as a significant method in the synthesis of α, β-unsaturated ketones/carboxylic acids, which are crucial for developing biologically fascinating molecules with potential anticancer activities. This reaction has been utilized across various pharmacophoric aldehydes and active methylenes to generate a comprehensive library of chemical compounds. These compounds have shown remarkable anticancer activity by targeting different cancer targets such as DNA, microtubules, Topo-I/II, and kinases. The review emphasizes the efficiency of the Knoevenagel condensation in generating pharmacologically interesting molecules, predominantly for cancer treatment, highlighting the importance of functionalities involved and their potential in drug discovery (Tokala, Bora, & Shankaraiah, 2022).
Privileged Scaffold in Heterocycles Synthesis
Another study focuses on the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, showcasing its role as a privileged scaffold in the synthesis of various heterocycles. This compound and its derivatives are valuable as building blocks for synthesizing heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The unique reactivity of this compound offers mild reaction conditions for generating versatile cynomethylene dyes from a wide range of precursors, indicating its significance in heterocyclic compound synthesis and dye production (Gomaa & Ali, 2020).
Eigenschaften
IUPAC Name |
1-methyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)11-7-10(12(15)16)13-14(11)2/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUAPBXLRBVFJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559289 | |
| Record name | 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
124344-99-6 | |
| Record name | 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124344-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



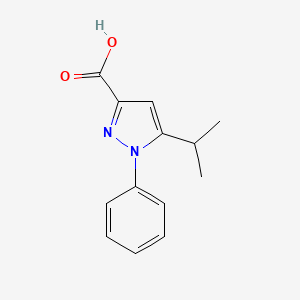
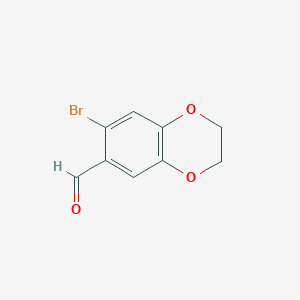
![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)
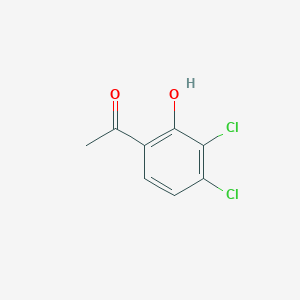
![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)
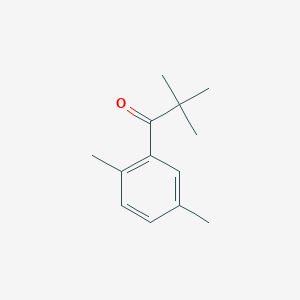
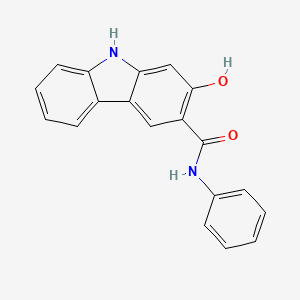

![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)



